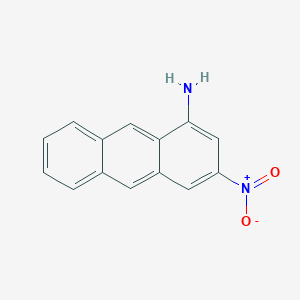![molecular formula C22H27NSi B14251338 4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]- CAS No. 374572-27-7](/img/structure/B14251338.png)
4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]- is a chemical compound with the molecular formula C20H25NSi. It is a nitrile derivative that features a pentenenitrile group attached to a silyl-protected benzyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]- can be synthesized through a multi-step process involving the protection of benzyl alcohol with tert-butyldiphenylsilyl chloride, followed by the introduction of the pentenenitrile group. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The silyl-protected benzyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are used under appropriate conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]- involves its reactivity with various chemical reagents. The nitrile group can participate in nucleophilic addition reactions, while the silyl-protected benzyl group can undergo deprotection to reveal reactive sites for further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-Pentenenitrile: A similar nitrile compound with a different position of the double bond.
Benzyl cyanide: A nitrile compound with a benzyl group instead of a silyl-protected benzyl group.
4-Pentynenitrile: A nitrile compound with a triple bond instead of a double bond.
Uniqueness
4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]- is unique due to its combination of a pentenenitrile group and a silyl-protected benzyl group. This structure provides distinct reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
374572-27-7 |
|---|---|
Fórmula molecular |
C22H27NSi |
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
4-[[tert-butyl(diphenyl)silyl]methyl]pent-4-enenitrile |
InChI |
InChI=1S/C22H27NSi/c1-19(12-11-17-23)18-24(22(2,3)4,20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-10,13-16H,1,11-12,18H2,2-4H3 |
Clave InChI |
KVTNXTZGFZWPEB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](CC(=C)CCC#N)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)-](/img/structure/B14251255.png)
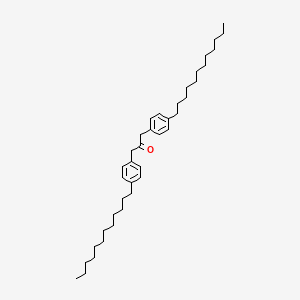
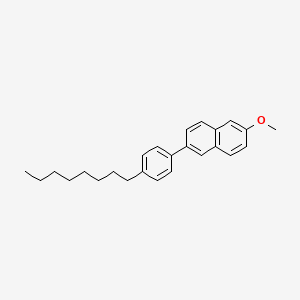
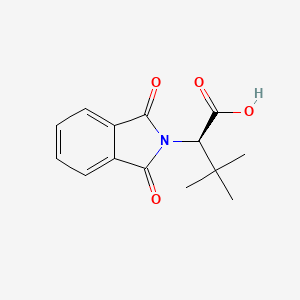
![Butanediamide, N,N-dimethyl-N'-[4-(methylamino)-4-oxobutyl]-](/img/structure/B14251281.png)

![2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene](/img/structure/B14251302.png)

![Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]-](/img/structure/B14251309.png)
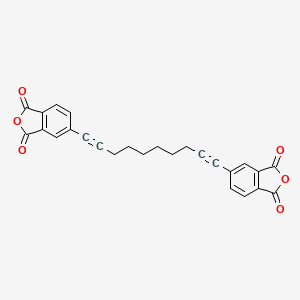
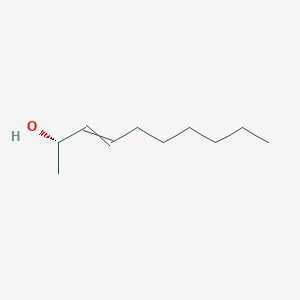
![2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one](/img/structure/B14251335.png)
